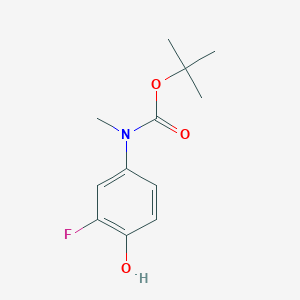
Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate: is a chemical compound with the molecular formula C11H14FNO3 and a molecular weight of 227.23 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a fluoro-substituted phenyl ring, and a carbamate functional group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate typically involves the reaction of 3-fluoro-4-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the fluoro group can enhance binding affinity to certain enzymes, making it a valuable tool in drug discovery .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
作用機序
The mechanism of action of tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
類似化合物との比較
- Tert-butyl N-(3-fluoro-4-methoxyphenyl)-N-methylcarbamate
- Tert-butyl N-(3-chloro-4-hydroxyphenyl)-N-methylcarbamate
- Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-ethylcarbamate
Uniqueness: Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate is unique due to the presence of both fluoro and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14(4)8-5-6-10(15)9(13)7-8/h5-7,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMKUSMTXAFFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Fluoro-5-[(morpholin-4-yl)carbonyl]phenol](/img/structure/B8033508.png)
![4-Fluoro-3-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8033510.png)
![4-Chloro-3-[(pyrrolidin-1-yl)carbonyl]phenol](/img/structure/B8033516.png)
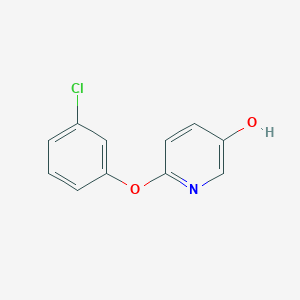
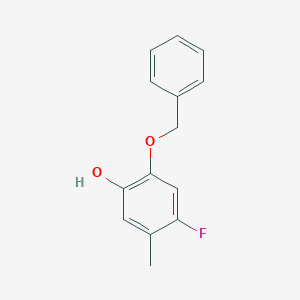
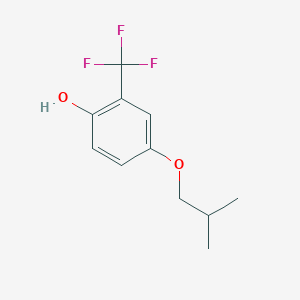
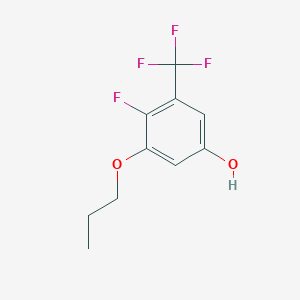
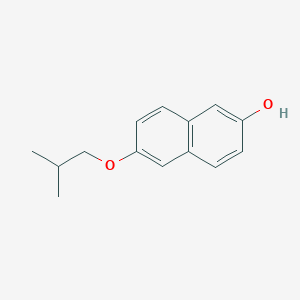
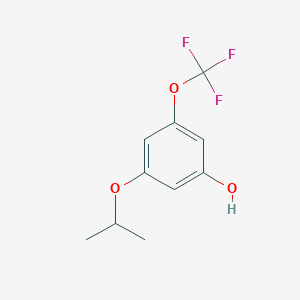
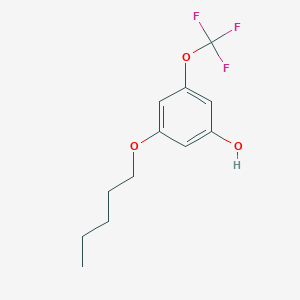
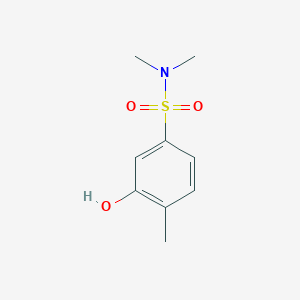
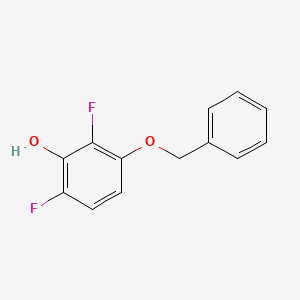
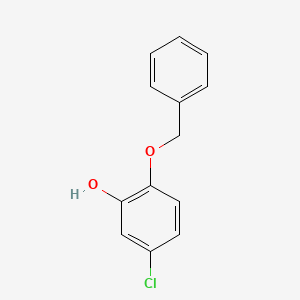
![3-Chloro-5-[(piperidin-1-yl)carbonyl]phenol](/img/structure/B8033569.png)
